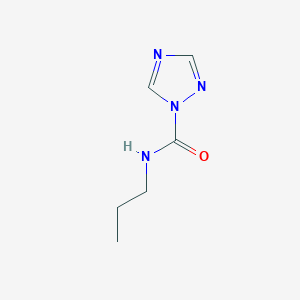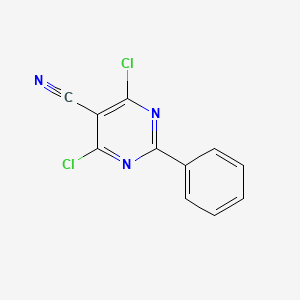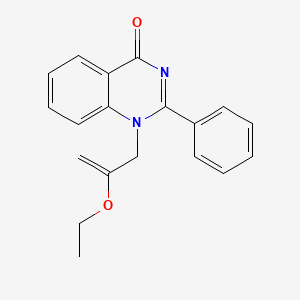
1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a phenyl group at the 2-position and an ethoxyallyl group at the 1-position. Quinazolinones are notable for their applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents, leading to different derivatives.
Substitution: The ethoxyallyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the ethoxyallyl group but shares the quinazolinone core.
1-(2-Methoxyallyl)-2-phenylquinazolin-4(1H)-one: Similar structure with a methoxyallyl group instead of an ethoxyallyl group.
1-(2-Ethoxyethyl)-2-phenylquinazolin-4(1H)-one: Features an ethoxyethyl group instead of an ethoxyallyl group.
Uniqueness: 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyallyl group may confer distinct properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2-ethoxyprop-2-enyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-14(2)13-21-17-12-8-7-11-16(17)19(22)20-18(21)15-9-5-4-6-10-15/h4-12H,2-3,13H2,1H3 |
InChI Key |
GLMRPMQASJUGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)
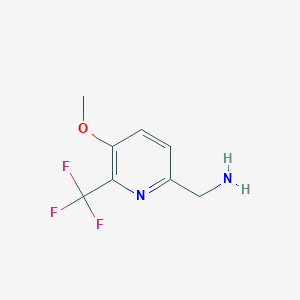
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
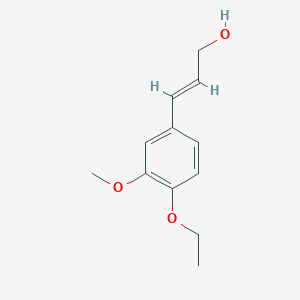
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
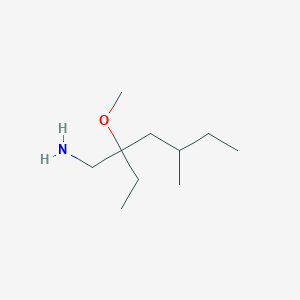
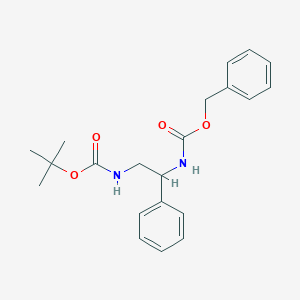


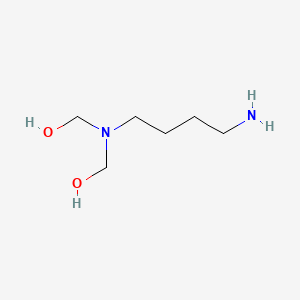
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
